molecular formula C16H15NOS B4187175 2-(2-propoxyphenyl)-1,3-benzothiazole

2-(2-propoxyphenyl)-1,3-benzothiazole

Cat. No. B4187175
M. Wt: 269.4 g/mol
InChI Key: QASUQVXLNZITCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-propoxyphenyl)-1,3-benzothiazole, also known as PBTZ169, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of benzothiazole derivatives that have shown promising results in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 2-(2-propoxyphenyl)-1,3-benzothiazole is not fully understood. However, studies have suggested that it targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, including arabinogalactan and mycolic acids. This results in the disruption of the cell wall integrity, leading to the death of the bacteria.
Biochemical and Physiological Effects:
2-(2-propoxyphenyl)-1,3-benzothiazole has been found to have low toxicity and high selectivity towards mycobacteria. It has also been shown to have good pharmacokinetic properties, including good solubility, stability, and bioavailability. Additionally, 2-(2-propoxyphenyl)-1,3-benzothiazole has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-propoxyphenyl)-1,3-benzothiazole in lab experiments is its high potency and selectivity towards mycobacteria. This makes it a valuable tool for studying the mechanisms of action of anti-tuberculosis drugs and developing new therapies for drug-resistant tuberculosis. However, one of the limitations of using 2-(2-propoxyphenyl)-1,3-benzothiazole is its high cost and complex synthesis process, which may limit its availability for widespread use in research.

Future Directions

There are several future directions for the research and development of 2-(2-propoxyphenyl)-1,3-benzothiazole. One direction is to further investigate its potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Another direction is to optimize its synthesis process to reduce the cost and increase its availability for research and clinical use. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

2-(2-propoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential as an anti-tuberculosis agent. It has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. Additionally, 2-(2-propoxyphenyl)-1,3-benzothiazole has been found to have a synergistic effect when used in combination with other anti-tuberculosis drugs, making it a promising candidate for the treatment of drug-resistant tuberculosis.

properties

IUPAC Name

2-(2-propoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-11-18-14-9-5-3-7-12(14)16-17-13-8-4-6-10-15(13)19-16/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASUQVXLNZITCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Propoxyphenyl)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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